N-Benzylpropanamide
Overview
Description
N-Benzylpropanamide is an organic compound with the molecular formula C₁₀H₁₃NO. It is a derivative of propanamide, where the hydrogen atom of the amide group is replaced by a benzyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
N-Benzylpropanamide primarily targets Alcohol dehydrogenase 1B . Alcohol dehydrogenase 1B is an enzyme that plays a crucial role in the metabolism of alcohol in the human body. It catalyzes the oxidation of alcohols to aldehydes .
Mode of Action
It is known to interact with its target, alcohol dehydrogenase 1b, which may result in changes in the metabolic processes within the cell .
Biochemical Pathways
This pathway is responsible for the breakdown and removal of alcohol in the body .
Pharmacokinetics
In vitro adme-tox studies of a similar compound, n-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (as-1), revealed that it has very good permeability in the parallel artificial membrane permeability assay test, excellent metabolic stability on human liver microsomes (hlms), no significant influence on cyp3a4/cyp2d6 activity, and moderate inhibition of cyp2c9 in a concentration of 10 μm .
Result of Action
Studies on a similar compound, n-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (as-1), have shown that it has antiseizure effects in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzylpropanamide can be synthesized through several methods. One common approach involves the reaction of propanoyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product.
Another method involves the reduction of this compound derivatives. For example, the reduction of N-benzyl-3-methoxypropanamide using lithium aluminum hydride (LiAlH₄) can produce this compound.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale reactions involving the same principles as laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzylpropanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Benzylpropanoic acid
Reduction: Benzylamine
Substitution: Various substituted amides depending on the nucleophile used
Scientific Research Applications
N-Benzylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-Benzylpropanamide can be compared with other similar compounds such as:
N-Benzylacetamide: Similar structure but with an acetyl group instead of a propanoyl group.
N-Benzylbutanamide: Contains a butanoyl group instead of a propanoyl group.
N-Benzylisobutyramide: Features an isobutyramide group.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in various synthetic pathways and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
N-benzylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNAETKJDHAQEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145428 | |
Record name | N-Benzylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10264-12-7 | |
Record name | N-Benzylpropanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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